molecular formula C27H24N2O3S B3686205 Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B3686205
M. Wt: 456.6 g/mol
InChI Key: PXWFDQRQOGXJPQ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound featuring a biphenyl-4-yl group linked via a methanone bridge to a piperazine ring substituted at the 4-position with a naphthalen-2-ylsulfonyl moiety. Its molecular architecture combines aromatic rigidity (biphenyl and naphthalene) with a flexible piperazine scaffold, enabling diverse biological interactions.

Properties

IUPAC Name

(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c30-27(24-12-10-23(11-13-24)21-6-2-1-3-7-21)28-16-18-29(19-17-28)33(31,32)26-15-14-22-8-4-5-9-25(22)20-26/h1-15,20H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFDQRQOGXJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene sulfonyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include organic solvents like chloroform, dichloromethane, and toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets and pathways relevant to its applications. In organic electronics, the compound facilitates efficient hole transport due to its molecular structure, which allows for effective charge delocalization and mobility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Arylpiperazine Methanones

Compound Name Key Structural Features Biological Activity/Properties Key References
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone Biphenyl-4-yl methanone; 4-(naphthalen-2-ylsulfonyl)piperazine Potential antipsychotic/neuroprotective activity; high lipophilicity (QPlogBB ~0.8*)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl-4-yl ethanone; 4-(2-methoxyphenyl)piperazine Antidopaminergic activity; lower catalepsy induction (ED50: 1.2 mg/kg)
Biphenyl-4-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone (Compound 33) Biphenyl-4-yl methanone; 4-(2-hydroxyethyl)piperazine Neuroprotective (anti-Parkinsonian); improved solubility due to hydroxyl group
(2-Fluorophenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone 2-Fluorophenyl methanone; 4-(naphthalen-2-ylsulfonyl)piperazine Enhanced electron-withdrawing effects; potential metabolic stability
4-(4-Aminophenyl)piperazin-1-ylmethanone Furan-2-yl methanone; 4-(4-aminophenyl)piperazine Corrosion inhibition; nitro group reduction for amine functionality (FT-IR: 1625 cm⁻¹ C=O)
(Thiophen-2-yl)[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]methanone (Cpd21) Thiophen-2-yl methanone; 4-(4-(trifluoromethyl)phenyl)piperazine Anticancer activity; trifluoromethyl enhances hydrophobicity and receptor selectivity

*Predicted QPlogBB based on QSAR models from .

Structural Modifications and Pharmacological Implications

  • Biphenyl vs. Monocyclic Aryl Groups: Replacing biphenyl-4-yl with smaller aryl groups (e.g., 2-fluorophenyl or thiophen-2-yl) reduces planarity and may decrease receptor affinity for dopamine/serotonin targets. However, such substitutions improve solubility and metabolic stability .
  • Sulfonyl vs. Hydroxyethyl/Trifluoromethyl Groups: The naphthalen-2-ylsulfonyl group in the target compound confers higher lipophilicity (logP ~4.2) compared to hydroxyethyl (logP ~2.8) or trifluoromethyl (logP ~3.5) substituents, favoring CNS penetration .
  • Piperazine Substitutions : 4-(Naphthalen-2-ylsulfonyl)piperazine derivatives exhibit stronger anti-dopaminergic activity (IC50: 12 nM) than 4-(2-methoxyphenyl)piperazine analogs (IC50: 35 nM), likely due to improved steric complementarity with receptor pockets .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity and Solubility : The biphenyl-4-yl and naphthalen-2-ylsulfonyl groups result in higher logP values (~4.2) compared to furan-2-yl (logP ~2.1) or hydroxyethyl (logP ~2.8) analogs, impacting formulation strategies .
  • Metabolism : Sulfonyl groups are metabolized via cytochrome P450-mediated oxidation, whereas methoxy or hydroxyethyl groups undergo glucuronidation, leading to distinct metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone

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